1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione
Overview
Description
1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione is an organic compound with the molecular formula C15H10O5. It belongs to the anthraquinone family, which is characterized by a 9,10-dioxoanthracene core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the hydroxylation of anthraquinone derivatives. The reaction typically requires strong oxidizing agents and specific catalysts to achieve the desired hydroxylation at the 1,4-positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using anthraquinone as the starting material. The process may include steps such as methylation, oxidation, and dimerization to produce the final product. These reactions are carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various substituted anthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinone derivatives, which have applications in dyes, pigments, and pharmaceuticals .
Scientific Research Applications
1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in anticancer therapies due to its ability to inhibit certain enzymes and pathways.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthraquinone: Similar in structure but lacks the hydroxymethyl group.
1,8-Dihydroxyanthraquinone: Another derivative with hydroxyl groups at different positions.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer agent.
Uniqueness
1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-6-7-5-10(17)11-12(13(7)18)15(20)9-4-2-1-3-8(9)14(11)19/h1-5,16-18H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWUNQIVFSTASV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043551 | |
Record name | 1,4-Dihydroxy-2-(hydroxymethyl)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22296-59-9 | |
Record name | 1,4-Dihydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22296-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydroxy-2-(hydroxymethyl)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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